molecular formula C17H18O3 B017854 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid CAS No. 109089-77-2

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid

Cat. No. B017854
M. Wt: 270.32 g/mol
InChI Key: KSLPLDLDQANKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid involves various chemical reactions, including oxidation and decarboxylation processes. One study on related compounds explores the one-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid and similar esters, highlighting the influence of structural effects and pH on fragmentation reactivity. Such processes may offer insights into the synthesis routes applicable to our compound of interest (Bietti & Capone, 2008).

Molecular Structure Analysis

Molecular structure and spectroscopic evaluations of related compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, have been performed. These studies, incorporating X-ray crystallography and various spectroscopic methods, provide valuable information on the structural aspects that could be relevant to understanding the molecular structure of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (Tamer et al., 2015).

Chemical Reactions and Properties

Investigations into the methoxycarbonylation of alkynes catalyzed by palladium complexes offer insight into chemical reactions that might be applicable to the synthesis or modification of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. Such studies provide data on reactivity, selectivity, and potential reaction pathways that define the chemical properties of related compounds (Núñez Magro et al., 2010).

Physical Properties Analysis

The physical properties of organic compounds, including those similar to our compound of interest, are influenced by their molecular structure. Studies on compounds like 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester provide insights into the crystalline structure, which impacts the physical properties such as solubility, melting point, and more (Zhao et al., 2010).

Chemical Properties Analysis

Understanding the chemical properties of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid requires analysis of reactivity patterns, stability, and interactions with other molecules. Research on similar compounds, focusing on reactions such as side-chain fragmentation of arylalkanol radical cations, sheds light on the chemical behavior and stability of these molecules (Baciocchi et al., 1996).

Scientific Research Applications

Antioxidative Properties

  • Phenylpropanoids, including compounds structurally related to 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid, have been shown to possess antioxidative properties. For instance, a study identified antioxidative phenylpropanoids from berries of Pimenta dioica, which inhibited autoxidation of linoleic acid in a water-alcohol system (Kikuzaki et al., 1999).

Synthesis and Chemical Reactions

  • Research on the methoxycarbonylation of alkynes catalyzed by palladium complexes demonstrated the formation of products structurally similar to 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. This highlights its relevance in organic synthesis and catalysis (Magro et al., 2010).

Neuroprotective Effects

  • Phenylpropanoid esters of rhamnose isolated from roots of Scrophularia buergeriana, which share structural similarities with 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid, have demonstrated neuroprotective effects against glutamate-induced neurotoxicity in rat cortical cell cultures (Kim & Kim, 2000).

Bioactive Compounds in Marine Fungi

  • A study on marine-derived fungi identified bioactive phenyl ether derivatives, including compounds structurally related to 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. These compounds exhibited strong antioxidant activities (Xu et al., 2017).

Metabolite Analysis

  • Research involving the metabolic analysis of certain compounds found variations in methylation and urinary excretion of methoxycinnamic acids, which are structurally akin to 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. This study contributes to understanding the metabolism and excretion patterns of similar compounds (Rubió et al., 2021).

Oxidation Studies

  • Investigations into the one-electron oxidation of methoxyphenyl-propanoic acids have provided insights into the reactivity and stability of radical cations and their fragmentation pathways. This is essential for understanding the chemical behavior of compounds like 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid in various reactions (Bietti & Capone, 2008).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety precautions. These might include wearing gloves and eye protection, and working in a well-ventilated area .

Future Directions

The potential uses and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a drug if it has beneficial biological activity .

properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12-8-9-16(20-2)15(10-12)14(11-17(18)19)13-6-4-3-5-7-13/h3-10,14H,11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLPLDLDQANKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392759
Record name 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid

CAS RN

109089-77-2
Record name 2-Methoxy-5-methyl-β-phenylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109089-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.187
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
Reactant of Route 5
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.